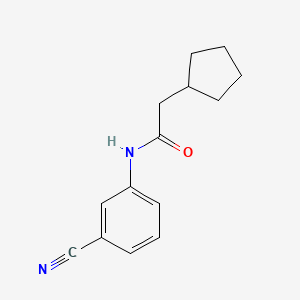
1,2,3,4,4a,5,8,8a-Octahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,4a,5,8,8a-Octahydroquinoline is a heterocyclic organic compound with the molecular formula C9H15N It is a saturated derivative of quinoline, featuring a bicyclic structure with nitrogen incorporated into one of the rings
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4,4a,5,8,8a-Octahydroquinoline can be synthesized through several methods. One common approach involves the hydrogenation of quinoline under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C) or Raney nickel. The reaction typically proceeds as follows: [ \text{Quinoline} + 4H_2 \xrightarrow{\text{Pd/C, high pressure}} \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow hydrogenation processes. These methods utilize fixed-bed reactors loaded with catalysts, allowing for efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
1,2,3,4,4a,5,8,8a-Octahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or Raney nickel.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted octahydroquinoline derivatives.
科学研究应用
1,2,3,4,4a,5,8,8a-Octahydroquinoline has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1,2,3,4,4a,5,8,8a-Octahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into active sites of proteins, influencing biochemical pathways and exerting therapeutic effects.
相似化合物的比较
Similar Compounds
Quinoline: An unsaturated analog with a similar structure but different chemical properties.
Decahydroquinoline: A fully saturated analog with distinct reactivity.
Tetrahydroquinoline: Partially saturated, exhibiting intermediate properties between quinoline and octahydroquinoline.
Uniqueness
1,2,3,4,4a,5,8,8a-Octahydroquinoline is unique due to its specific saturation level, which imparts distinct chemical reactivity and biological activity compared to its analogs
属性
CAS 编号 |
242817-60-3 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC 名称 |
1,2,3,4,4a,5,8,8a-octahydroquinoline |
InChI |
InChI=1S/C9H15N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,8-10H,3-7H2 |
InChI 键 |
SJCILXDBIMDAKC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC=CCC2NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)

![(5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14142344.png)
![7-(Heptafluoropropyl)-7-hydroxy-4,9-dimethoxy-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14142347.png)
![2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14142351.png)


![[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate](/img/structure/B14142366.png)






